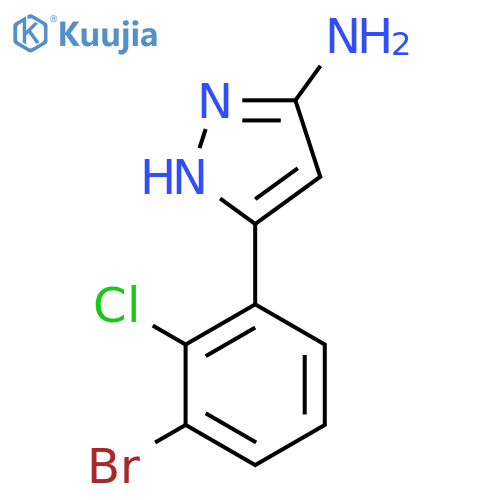Cas no 2361935-84-2 (3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine)

2361935-84-2 structure
商品名:3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 2361935-84-2
- EN300-1148057
- 5-(3-bromo-2-chlorophenyl)-1H-pyrazol-3-amine
- 3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine
-
- インチ: 1S/C9H7BrClN3/c10-6-3-1-2-5(9(6)11)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14)
- InChIKey: ZXYYDLOELGTRIW-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1Cl)C1=CC(N)=NN1
計算された属性
- せいみつぶんしりょう: 270.95119g/mol
- どういたいしつりょう: 270.95119g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 54.7Ų
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1148057-2.5g |
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine |
2361935-84-2 | 95% | 2.5g |
$1509.0 | 2023-10-25 | |
| Enamine | EN300-1148057-10.0g |
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine |
2361935-84-2 | 10g |
$4236.0 | 2023-06-09 | ||
| Enamine | EN300-1148057-10g |
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine |
2361935-84-2 | 95% | 10g |
$3315.0 | 2023-10-25 | |
| Enamine | EN300-1148057-5g |
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine |
2361935-84-2 | 95% | 5g |
$2235.0 | 2023-10-25 | |
| Enamine | EN300-1148057-1g |
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine |
2361935-84-2 | 95% | 1g |
$770.0 | 2023-10-25 | |
| Enamine | EN300-1148057-5.0g |
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine |
2361935-84-2 | 5g |
$2858.0 | 2023-06-09 | ||
| Enamine | EN300-1148057-0.05g |
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine |
2361935-84-2 | 95% | 0.05g |
$647.0 | 2023-10-25 | |
| Enamine | EN300-1148057-0.5g |
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine |
2361935-84-2 | 95% | 0.5g |
$739.0 | 2023-10-25 | |
| Enamine | EN300-1148057-0.25g |
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine |
2361935-84-2 | 95% | 0.25g |
$708.0 | 2023-10-25 | |
| Enamine | EN300-1148057-0.1g |
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine |
2361935-84-2 | 95% | 0.1g |
$678.0 | 2023-10-25 |
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine 関連文献
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
2361935-84-2 (3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine) 関連製品
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 68551-17-7(Isoalkanes, C10-13)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
